molecular formula C26H26N2O5S2 B11965865 isopropyl (2E)-2-[4-(allyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

isopropyl (2E)-2-[4-(allyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11965865
M. Wt: 510.6 g/mol
InChI Key: JGELRZRQQKREBV-KGENOOAVSA-N
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Description

  • Reactants: Thiazolopyrimidine intermediate, 4-(allyloxy)-3-methoxybenzaldehyde
  • Conditions: Reflux in ethanol, catalytic amount of acetic acid
  • Product: Intermediate with allyloxy and methoxybenzylidene groups
  • Step 3: Addition of Thienyl Group and Isopropyl Esterification

    • Reactants: Intermediate from Step 2, 2-thiophenecarboxylic acid, isopropyl alcohol
    • Conditions: Reflux in toluene, catalytic amount of sulfuric acid
    • Product: Isopropyl (2E)-2-[4-(allyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of isopropyl (2E)-2-[4-(allyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the allyloxy and methoxybenzylidene groups. The final step involves the addition of the thienyl group and the isopropyl esterification.

    • Step 1: Preparation of Thiazolopyrimidine Core

      • Reactants: 2-aminothiazole, ethyl acetoacetate
      • Conditions: Reflux in ethanol, catalytic amount of piperidine
      • Product: Thiazolopyrimidine intermediate

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and methoxybenzylidene moieties.

      Reduction: Reduction reactions can target the carbonyl groups within the thiazolopyrimidine core.

      Substitution: The allyloxy and methoxy groups can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate, hydrogen peroxide

      Reduction: Sodium borohydride, lithium aluminum hydride

      Substitution: Sodium methoxide, potassium tert-butoxide

    Major Products Formed

      Oxidation: Formation of sulfoxides and sulfones

      Reduction: Formation of alcohols and amines

      Substitution: Formation of ethers and esters

    Scientific Research Applications

    Chemistry

      Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

      Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biology

      Antimicrobial Activity: Studies have shown that the compound exhibits antimicrobial properties against various bacterial and fungal strains.

      Enzyme Inhibition: It can inhibit specific enzymes, making it a potential lead compound for drug development.

    Medicine

      Anti-inflammatory: The compound has demonstrated anti-inflammatory effects in preclinical studies.

      Anticancer: Research indicates potential anticancer activity, particularly against certain types of cancer cells.

    Industry

      Pharmaceuticals: Used as an intermediate in the synthesis of pharmaceutical compounds.

      Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

    Mechanism of Action

    The mechanism of action of isopropyl (2E)-2-[4-(allyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

    Comparison with Similar Compounds

    Similar Compounds

    • Isopropyl (2E)-2-[4-(allyloxy)-3-methoxybenzylidene]-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
    • Isopropyl (2E)-2-[4-(allyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-(2-furyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

    Uniqueness

    The presence of the thienyl group and the specific arrangement of functional groups in isopropyl (2E)-2-[4-(allyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate confer unique chemical and biological properties

    Properties

    Molecular Formula

    C26H26N2O5S2

    Molecular Weight

    510.6 g/mol

    IUPAC Name

    propan-2-yl (2E)-2-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

    InChI

    InChI=1S/C26H26N2O5S2/c1-6-11-32-18-10-9-17(13-19(18)31-5)14-21-24(29)28-23(20-8-7-12-34-20)22(25(30)33-15(2)3)16(4)27-26(28)35-21/h6-10,12-15,23H,1,11H2,2-5H3/b21-14+

    InChI Key

    JGELRZRQQKREBV-KGENOOAVSA-N

    Isomeric SMILES

    CC1=C(C(N2C(=O)/C(=C\C3=CC(=C(C=C3)OCC=C)OC)/SC2=N1)C4=CC=CS4)C(=O)OC(C)C

    Canonical SMILES

    CC1=C(C(N2C(=O)C(=CC3=CC(=C(C=C3)OCC=C)OC)SC2=N1)C4=CC=CS4)C(=O)OC(C)C

    Origin of Product

    United States

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